Hexametazine

Description

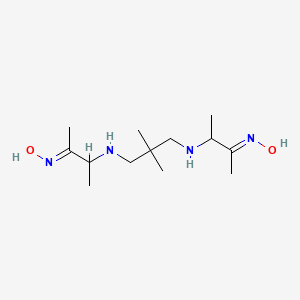

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H28N4O2 |

|---|---|

Molecular Weight |

272.39 g/mol |

IUPAC Name |

(NE)-N-[3-[[3-[[(3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine |

InChI |

InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+ |

InChI Key |

BPNZYADGDZPRTK-MAEUFBSDSA-N |

Isomeric SMILES |

CC(NCC(CNC(/C(=N/O)/C)C)(C)C)/C(=N/O)/C |

Canonical SMILES |

CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C |

Synonyms |

3,3'-((2,2,-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime, (R*,R*-(E,E))- exametazime |

Origin of Product |

United States |

Synthetic Methodologies for Hexametazine and Analogues

Synthesis Pathways of Hexametazine (HMPAO)

The most commonly reported synthetic route to this compound (HMPAO) is a two-step process that first creates a bis-imine intermediate, which is then reduced to yield the final product as a mixture of diastereomers. viamedica.plnih.gov This approach has been foundational in the production of HMPAO for its use as a ligand in radiopharmaceuticals. nih.govresearchgate.net

Condensation Reactions for Bis-Imine Precursors (pre-HM-PAO)

The initial step in HMPAO synthesis is a condensation reaction to form a bis-imine derivative. viamedica.pl This involves reacting two molecular equivalents of a keto-oxime, specifically 2,3-butanedione (B143835) monoxime, with a diamine, such as 2,2-dimethyl-1,3-propanediamine (B1293695) or propanediamine. viamedica.plgoogle.com The reaction condenses the amine groups of the propanediamine with the ketone functional group of the keto-oxime, eliminating water and forming two imine (C=N) bonds. This yields the bis-imine intermediate, 4,8-diaza-3,6,6,9-tetramethylundecane-3,8-diene-2,10-dione bisoxime. google.com One reported procedure achieved a 69.8% yield for this bis-imine product. Some protocols have utilized solvents like benzene (B151609) with acetic acid, though concerns over the carcinogenicity of benzene have led to alternative methods. google.com Benign approaches, such as solvent-free conditions or the use of recyclable reaction media like poly(propyleneglycol), have been shown to produce bis-imine Schiff bases in high yields, typically over 95%. rsc.org

Reduction of Imine Functional Groups

Following the formation of the bis-imine precursor, the next step is the reduction of the two imine (C=N) functional groups to form the final amine (C-N) linkages. viamedica.pl This is a critical step in forming the stable HMPAO ligand structure. The most common reducing agent employed for this transformation is sodium borohydride (B1222165) (NaBH₄) in a solvent such as aqueous ethanol (B145695). viamedica.plgoogle.com This reduction converts the double bonds of the imine groups into single bonds, yielding HMPAO as a mixture of its meso- and d,l-diastereomers. researchgate.net The process of forming an imine and subsequently reducing it is a controlled method known as reductive amination, which avoids issues like multiple alkylations that can occur in other amination strategies. masterorganicchemistry.com While NaBH₄ is effective, other specialized reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also commonly used in reductive amination because they can selectively reduce imines in the presence of other carbonyl groups. masterorganicchemistry.comjocpr.com

Diastereomeric Synthesis and Separation (D,L- and meso- forms)

The reduction of the bis-imine precursor results in the formation of HMPAO as a mixture of two diastereomers: the meso- form and the racemic d,l- form. viamedica.pl The HMPAO ligand possesses two chiral centers, which gives rise to these different stereoisomers. viamedica.pl For certain applications, particularly in radiopharmaceuticals, the d,l-diastereomer is preferred, necessitating a separation step.

| Parameter | Value/Method | Reference |

| Separation Method | Fractional Crystallization | google.comresearchgate.net |

| Chiral Resolving Agent | D-(-)- and L-(+)-Tartaric Acid | viamedica.pl |

| Traditional Yield (d,l-HMPAO) | ~1.2% | viamedica.pl |

| Improved Yield (d,l-HMPAO) | 18-20% | viamedica.plnih.gov |

| Purity after Separation | >99% | viamedica.plnih.gov |

Synthesis of this compound Precursors and Intermediates

The successful synthesis of this compound relies on the availability and reactivity of its key starting materials, or precursors. The chemistry of these precursors dictates the efficiency of the initial condensation step and the formation of the crucial bis-imine intermediate.

General Precursor Chemistry and Reactivity

The primary precursors for the standard HMPAO synthesis are a keto-oxime and a diamine. viamedica.plresearchgate.net

Keto-oxime: The most frequently used keto-oxime is 2,3-butanedione monoxime . google.com Its structure contains both a ketone and an oxime functional group. The ketone is the reactive site for the initial condensation with the amine.

Diamine: The diamine provides the backbone of the resulting ligand. 2,2-dimethyl-1,3-propanediamine is a common choice, which leads to the "hexamethyl" designation in HMPAO's common name. google.com Alternatively, propanediamine can be used. viamedica.pl

The core reaction is the nucleophilic attack of the primary amine groups of the diamine on the electrophilic carbonyl carbon of the keto-oxime. This type of reaction, forming a Schiff base (imine), is fundamental in organic chemistry. rsc.orgfu-berlin.de The reactivity can be influenced by the reaction conditions. For instance, the use of an acid catalyst, such as acetic acid or a drop of formic acid, can facilitate the imine condensation reaction. google.comfu-berlin.de The nucleophilic nature of amine drugs and related compounds makes them reactive towards aldehydes and ketones, a principle that underlies the formation of the bis-imine intermediate. rsc.org

Alternative synthetic strategies for HMPAO have been explored, such as a multi-step process starting from L-alanine or D-lactic acid and utilizing a Weinreb amide intermediate to produce single isomers of HMPAO with high yields. google.com

Design and Synthesis of this compound Analogues and Derivatives

The fundamental structure of HMPAO serves as a scaffold for the design and synthesis of new analogues and derivatives. rsc.org These modifications aim to create compounds with altered physicochemical properties for various applications, such as developing new imaging agents or therapeutic compounds. researchgate.netscirp.orgmdpi.com The design principles often involve modifying the ligand's backbone or attaching functional groups. rsc.orgmdpi.comnih.gov

The synthesis of HMPAO analogues often follows similar chemical principles, such as the condensation of a diamine with a carbonyl compound, followed by the reduction of the resulting imine groups. researchgate.netresearchgate.net For example, novel tetradentate diamine dioxime ligands have been synthesized by condensing 2-hydroxyimino-3-pentanone (B138477) with different diamines to develop new potential brain perfusion imaging agents. researchgate.net

Rational Design Principles for Modified Diamine Dioxime Ligands

The rational design of chelating agents like this compound is a cornerstone of modern medicinal and materials chemistry. nih.gov The primary goal is to create ligands that exhibit high affinity and selectivity for a target metal ion. researchgate.net For diamine dioxime ligands, the design process is guided by several key principles:

Selection of Donor Atoms: The nitrogen and oxygen atoms within the diamine dioxime structure are chosen for their strong ability to donate electron pairs and coordinate with transition metal ions. nih.gov The geometry and availability of these lone pairs are critical for forming a stable complex.

Backbone Structure: The carbon backbone connecting the donor groups is engineered to ensure the formation of stable five- or six-membered chelate rings upon coordination with a metal ion. libretexts.org The stability of these rings, known as the chelate effect, is a major driving force for complex formation. libretexts.org

Stereochemistry: The ligand's stereochemistry is precisely controlled. Hexametazime itself exists in different stereoisomeric forms (d,l and meso), with the d,l form being the active component for its primary applications. nih.govviamedica.pl The synthesis must therefore be able to isolate the desired stereoisomer.

Preorganization: An effective ligand is often "preorganized," meaning its conformation in the uncomplexed state is already close to the arrangement it will adopt when bound to the metal. This minimizes the entropic penalty of chelation, leading to a more stable metal complex.

The interplay of these factors allows chemists to design ligands with predictable coordination behavior, a crucial step in developing new metal-based compounds. nih.gov

Structural Modifications for Tunable Chelation Properties

Once a basic ligand scaffold is designed, its properties can be finely tuned through systematic structural modifications. These changes can alter the ligand's electronic and steric characteristics, thereby influencing the stability, reactivity, and selectivity of its metal complexes. theses.cz Research on bis(oxime)amine-containing ligands demonstrates that varying a third coordinating arm on a tripodal ligand significantly impacts the properties of the resulting metal complex. nih.gov

Key modifications include:

Substituting the Backbone: Introducing different functional groups onto the ligand's backbone can modulate its solubility and biodistribution without directly participating in chelation.

Varying Donor Groups: While the core of this compound contains oxime donors, analogous ligands can be synthesized with different donor arms (e.g., pyridyl, carboxylate, amide) to change the coordination environment around the metal. nih.gov The electronic properties of these arms can be ranked to predict their effect on the metal center. nih.gov

| Structural Modification | Purpose | Expected Effect on Chelation Property | Example from Analogous Systems |

|---|---|---|---|

| Varying the third arm of a tripodal ligand | Tune the electronic environment of the metal center | Alters the ligand field strength (10 Dq) | The trend for the third arm follows: alkyl < amide < carboxylate < alcohol < pyridyl < oxime nih.gov |

| Modifying the ligand backbone | Improve solubility and steric properties | Affects complex stability and accessibility of the metal center | Introduction of bulky groups can create specific binding pockets acs.org |

| Changing ligand denticity | Control the coordination number and geometry | Determines whether monomers or dimers form | Tridentate ligands can form dimers, while tetradentate ligands form monomers nih.gov |

Parallel and Combinatorial Synthesis Approaches for this compound Libraries

To efficiently explore the vast chemical space of possible this compound analogues, researchers employ high-throughput techniques like parallel and combinatorial synthesis. scribd.com These methods accelerate the discovery of new ligands by allowing for the simultaneous creation of many distinct but structurally related compounds, known as a library. nih.govasynt.com

Parallel Synthesis: In this approach, a series of individual reactions are run concurrently in separate reaction vessels. chimia.chwikipedia.org While the core reaction is the same, different starting materials are used in each vessel to produce a distinct final product. scribd.com This method is advantageous because the identity of each compound is known throughout the process. wikipedia.org A library of tripodal amine ligands with varied functionalities has been successfully created using this strategy. nih.gov

Combinatorial Synthesis: This technique aims to produce a large number of compounds, often as mixtures, in a single process. scribd.com The "split-and-pool" or "mix-and-split" method is a classic example where a solid support (like beads) is divided, reacted with different building blocks, and then recombined. scribd.comwikipedia.org While capable of generating immense libraries, identifying the active compound from a mixture can be challenging. scribd.com Protein-directed dynamic combinatorial chemistry is an advanced form where the target protein itself selects and amplifies the best-binding ligand from a reversibly reacting library. mdpi.comcsic.es

These approaches enable the rapid generation and screening of hundreds or thousands of this compound analogues, significantly speeding up the optimization of lead compounds for specific applications. nih.govasynt.com

Reaction Optimization and Yield Enhancement in this compound Synthesis

Optimizing the synthesis of this compound is critical for producing the ligand efficiently and with high purity. Research efforts focus on refining reaction parameters to maximize yield and minimize the formation of unwanted byproducts, such as the meso-isomer. nih.govviamedica.pl A published synthesis of d,l-HMPAO reports a yield of approximately 18–20% after a multi-step process that includes condensation, reduction, and purification by crystallization. nih.govviamedica.pl

General strategies for reaction optimization that are applicable to this compound synthesis include:

Temperature and Time: Adjusting the reaction temperature and duration can significantly affect reaction rates and the formation of side products. researchgate.netnumberanalytics.com For instance, certain condensation reactions show improved yields at specific temperatures, such as 15°C or 60°C, depending on the substrates. researchgate.net

Solvent and Catalyst: The choice of solvent can influence reactant solubility and the reaction pathway. Polar aprotic solvents are often preferred for certain nucleophilic substitution steps. numberanalytics.com The type and amount of catalyst (e.g., acid or base) are also critical variables that can dramatically improve yield. researchgate.netresearchgate.net

pH Control: Maintaining the optimal pH is crucial, particularly in condensation reactions and when working with amine groups. The synthesis of a related compound, hexabenzylhexaazaisowurtzitane (HBIW), was optimized at a specific pH. researchgate.net For preparing technetium-99m exametazime (B24654) kits, a pH between 9.5 and 10.2 is considered optimal.

Purification Method: The development of an efficient purification process is key to isolating the desired d,l-HMPAO isomer from the meso form and other impurities. Repeated crystallization from ethanol as tartrate salts has proven effective. nih.govviamedica.pl

| Parameter | Influence on Synthesis | Example of Optimization |

|---|---|---|

| Temperature | Affects reaction rate and selectivity | Increasing temperature can enhance rate but may also promote side reactions numberanalytics.com |

| Solvent | Impacts reactant solubility and nucleophilicity | Using polar aprotic solvents (e.g., DMSO, DMF) can improve yield in SN2 reactions numberanalytics.comnumberanalytics.com |

| Catalyst Loading | Can improve reaction efficiency and yield | Increasing Lewis acid catalyst loading improved yield from 55% to 86% in a model reaction researchgate.net |

| pH | Crucial for reactions involving acid/base-sensitive groups | Optimal yield for a condensation reaction was found at pH 7.8-8.5 researchgate.net |

| Reactant Ratio | Determines stoichiometry and can drive equilibrium | Optimizing substrate ratios led to a yield increase from 20% to 66.5% in a related synthesis researchgate.net |

Structural and Electronic Characterization of Hexametazine

Spectroscopic Analysis of Hexametazine and its Derivatives

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming the identity of its clinically relevant 99mTc complex. These methods provide detailed information on the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for confirming the structural identity of this compound and for assessing its isomeric purity. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular structure.

Research indicates that ¹H and ¹³C NMR spectroscopy are effectively utilized to distinguish between the desired d,l-HMPAO and the undesired meso-HMPAO isomers. uniupo.it This differentiation is crucial, as the separation of these diastereomers is a key step in the synthesis of the active pharmaceutical substance. uniupo.it While the literature confirms the use of NMR for identity and purity assessment, specific spectral data for this compound is not consistently published in detail. uniupo.itiaea.org Based on the known structure of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the various methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and amine (NH) protons. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule, with the chemical shifts providing evidence of their local electronic environment.

| Technique | Application for this compound | Key Findings from Literature |

|---|---|---|

| ¹H NMR Spectroscopy | Structural identification, Isomeric purity assessment | Used to confirm the identity of d,l-HMPAO and distinguish it from the meso-isomer. uniupo.it |

| ¹³C NMR Spectroscopy | Structural confirmation, Isomeric composition analysis | Provides a conclusive analytical method for screening the diastereomeric composition of HMPAO mixtures. uniupo.it |

Infrared (IR) spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a standard method used to confirm the identity of synthesized this compound by probing the vibrational frequencies of its functional groups. uniupo.itresearchgate.net The interaction of infrared radiation with the molecule causes vibrations in its chemical bonds, such as stretching and bending, which occur at characteristic frequencies. The resulting IR spectrum serves as a molecular "fingerprint."

For this compound (C₁₃H₂₈N₄O₂), the IR spectrum is expected to display characteristic absorption bands corresponding to its key functional groups. These would include O-H stretching from the oxime groups, N-H stretching from the amine groups, C-H stretching from the alkyl chains, and C=N stretching from the oxime double bond. Studies on the synthesis of d,l-HMPAO confirm that IR spectroscopy is employed to verify the identity of the final product against reference standards. rsc.orgiaea.org Furthermore, IR spectroscopy can be used to study the formation of related oxime radicals, which exhibit characteristic peaks. researchgate.net

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is most effective for compounds containing chromophores, which are typically systems of conjugated double bonds or aromatic rings.

The this compound ligand itself lacks an extensive system of conjugated double bonds, and as such, is not expected to be a strong absorber in the 200-800 nm range. Published literature does not readily provide specific UV-Vis absorption data (λmax) for the unconjugated this compound molecule. However, when complexed with a metal ion, the resulting derivative can exhibit absorption in the visible range. For instance, a study involving the complexation of the related meso-HMPAO isomer with copper(II) reported the formation of a red-pink complex with absorption measurements carried out at 497 nm. This indicates that while this compound itself may be transparent in the visible region, its metal complexes can be characterized by UV-Vis spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. It is a definitive method for confirming the identity of synthesized compounds.

For this compound derivatives, particularly the clinically relevant 99mTc-exametazime, radio-LC-MS plays a crucial role in identity confirmation. In one study, a radio-LC-MS system equipped with a time-of-flight (TOF) mass spectrometer and electrospray ionization (ESI) was used to analyze 99mTc-d,l-HMPAO. The analysis confirmed the identity of the complex by demonstrating that the main peak in the radiometric chromatogram corresponded to the molecular ion mass in the mass spectrum. The high accuracy of this method was highlighted by the finding that the measured mass differed from the theoretical mass by only 0.26 ppm, providing strong evidence for the structure of the 99mTc-d,l-HMPAO complex at nanomolar concentrations.

UV-Visible Spectroscopy

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. The experimental results are compared against the theoretical values calculated from the molecular formula to verify the compound's elemental composition and purity. The established molecular formula for this compound is C₁₃H₂₈N₄O₂. The theoretical elemental composition derived from this formula provides a baseline for the verification of synthesized batches of the compound.

| Element | Symbol | Atomic Mass | Count | Theoretical Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 57.32% |

| Hydrogen | H | 1.008 | 28 | 10.36% |

| Nitrogen | N | 14.007 | 4 | 20.57% |

| Oxygen | O | 15.999 | 2 | 11.75% |

Theoretical elemental analysis data sourced from MedKoo Biosciences.

Chromatographic Purity Assessment and Characterization

Chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of this compound, with a particular focus on its isomeric purity. uniupo.it As the d,l- and meso-isomers of HMPAO exhibit different biological properties, ensuring the final product is free of the meso-diastereomer is a critical quality control parameter. rsc.org

Developed HPLC methods can effectively separate the d,l-isomer from the meso-isomer, allowing for the quantification of isomeric purity. In studies describing new synthesis routes for d,l-HMPAO, HPLC analysis was used to confirm a chemical purity of greater than 99%, with the undesired meso-form being undetectable. uniupo.itrsc.org This demonstrates the power of HPLC in controlling the quality of the active pharmaceutical ingredient.

In the context of the final radiopharmaceutical product, 99mTc-exametazime, chromatographic techniques are also mandated for determining radiochemical purity (RCP) prior to patient administration. This is necessary due to the potential for rapid decomposition of the primary lipophilic complex into secondary, less effective forms. Thin-layer chromatography (TLC) systems are often employed to separate the desired lipophilic 99mTc-exametazime complex from potential radiochemical impurities, such as free pertechnetate (B1241340) (TcO₄⁻) and hydrolyzed-reduced technetium (HR-Tc). nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound, particularly for separating its diastereomeric forms: the desired d,l-isomer and the undesired meso-isomer. researchgate.netviamedica.pl The presence of the meso-isomer is critical to control as it is not retained in the brain, rendering it clinically ineffective. researchgate.net

Research has led to the development of efficient HPLC methods that can accurately quantify the isomeric purity, providing a reliable alternative to animal-based biodistribution tests. researchgate.net Chiral HPLC is specifically employed to resolve the stereoisomers. One established method utilizes a chiral stationary phase to achieve separation. viamedica.pl The identity of the Hexametazime complex, particularly at the low concentrations found in radiopharmaceutical preparations (typically 2-6 ng/ml), can be confirmed using HPLC coupled with mass spectrometry (LC-MS). researchgate.net

Detailed findings from studies show that specific operational parameters are key to achieving successful separation and analysis. For instance, the use of a specialized chiral column with a mobile phase consisting of a mixture of hexane, ethanol (B145695), and n-butylamine has proven effective. viamedica.pl The chemical purity of Hexametazime preparations has been shown to exceed 99% using validated HPLC methods, with no detectable levels of the meso-form in optimized synthesis batches. viamedica.plviamedica.pl In the analysis of the technetium-99m complex of Hexametazime (⁹⁹ᵐTc-exametazime), HPLC is used to determine its radiochemical purity and stability over time, often in conjunction with stabilizers like cobalt chloride.

Table 1: HPLC Parameters for this compound Isomeric Purity Analysis

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Chiralpak AD, Daicel Chemical Industries LTD | viamedica.pl |

| Mobile Phase | Hexane / Ethanol / n-Butylamine (85:15:0.05 v/v/v) | viamedica.pl |

| Flow Rate | 1.2 mL/min | viamedica.pl |

| Detection | UV at 220 nm | viamedica.pl |

| Application | Determination of stereochemical purity (d,l- vs. meso-isomers) | viamedica.pl |

Gas Chromatography (GC)

Gas Chromatography (GC) is utilized in the quality control of this compound preparations, primarily for the analysis of residual solvents from the synthesis process. viamedica.plviamedica.pl While direct analysis of the Hexametazime molecule by GC is less common due to its polarity and relatively low volatility, the technique is essential for ensuring that impurities from solvents like diethyl ether, acetonitrile, and ethanol are within acceptable limits. viamedica.pl

For the analysis of amine and oxime compounds similar to Hexametazime, GC often requires a derivatization step to increase the analyte's volatility and improve chromatographic performance. researchgate.netgoogle.com Common derivatization reagents include those that form O-methyl oximes or trimethylsilyl (B98337) (TMS) derivatives. researchgate.netscientificlabs.co.uk For example, methoxyamine hydrochloride is a reagent used to convert ketone groups into more volatile O-methyl oximes, a reaction applicable to precursors or related structures of Hexametazime. scientificlabs.co.uk Similarly, pentafluorobenzylhydroxyl amine (PFBHA) can be used to form oxime derivatives that are suitable for GC-MS analysis. s4science.atgassnova.no This approach not only allows for separation but also for structural confirmation through mass spectrometry. s4science.at

Table 2: General GC Parameters for Analysis of Related Compounds/Impurities

| Parameter | Condition | Source |

|---|---|---|

| Application | Analysis of residual solvents (e.g., diethyl ether, acetonitrile, ethanol) | viamedica.pl |

| Column Example | DB-624 | viamedica.pl |

| Derivatization | Often required for amine/oxime analysis to improve volatility. | researchgate.net |

| Derivatizing Agents | Methoxyamine, PFBHA, Silylating agents (e.g., MSTFA) | researchgate.netscientificlabs.co.uks4science.at |

| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS) | gassnova.no |

Thin-Layer Chromatography (TLC) and Paper Chromatography

Thin-Layer Chromatography (TLC) and Paper Chromatography are extensively used for the routine quality control of ⁹⁹ᵐTc-exametazime to determine its radiochemical purity (RCP). mattioli1885journals.comresearchgate.net These methods are rapid, simple, and effective for separating the desired lipophilic ⁹⁹ᵐTc-exametazime complex from potential radiochemical impurities, which include free pertechnetate (⁹⁹ᵐTcO₄⁻), reduced-hydrolyzed technetium (⁹⁹ᵐTcO₂), and a secondary, less lipophilic ⁹⁹ᵐTc-exametazime complex. hres.casnmjournals.org

Due to the instability of the primary complex, which has a shelf-life as short as 30 minutes post-reconstitution, rapid quality control is essential. researchgate.net Pharmacopoeial monographs and product inserts often describe multi-strip systems to quantify all potential impurities. hres.cawho.int

A common system involves two strips. One strip, typically glass microfiber paper impregnated with silicic acid (GMCP-SA) or instant thin-layer chromatography silica (B1680970) gel (ITLC-SG), is developed with butan-2-one (methyl ethyl ketone). In this system, the lipophilic ⁹⁹ᵐTc-exametazime and free pertechnetate migrate with the solvent front, while other impurities remain at the origin. hres.casnmjournals.org A second strip (GMCP-SA or ITLC-SG) is developed with a 0.9% sodium chloride solution, where only the free pertechnetate migrates, allowing for its quantification. hres.cawho.int The percentage of the desired lipophilic complex is then calculated by subtracting the percentages of the impurities. hres.ca

Alternative single-strip systems have also been validated. A popular method uses Whatman 17 paper with ethyl acetate (B1210297) as the mobile phase, which separates the lipophilic ⁹⁹ᵐTc-HMPAO (at the solvent front) from impurities that remain at the origin. researchgate.netsnmjournals.org

Table 3: Chromatographic Systems for ⁹⁹ᵐTc-Exametazime Radiochemical Purity

| System | Stationary Phase | Mobile Phase | Separation Principle (Rf Values) | Source |

|---|---|---|---|---|

| System 1 | ITLC-SG / GMCP-SA | Butan-2-one (MEK) | Rf ≈ 0.8-1.0: Lipophilic ⁹⁹ᵐTc-exametazime, Impurity C (Pertechnetate)Rf ≈ 0.0-0.1: Impurities A, B, D, E (Secondary complex, reduced-hydrolyzed Tc) | hres.cawho.int |

| System 2 | ITLC-SG / GMCP-SA | 0.9% Sodium Chloride | Rf ≈ 0.8-1.0: Impurity C (Pertechnetate)Rf ≈ 0.0-0.1: Lipophilic ⁹⁹ᵐTc-exametazime, Impurities A, B, D, E | hres.cawho.int |

| System 3 | Whatman 17 Paper | Ethyl Acetate | Rf ≈ 0.8-1.0: Lipophilic ⁹⁹ᵐTc-exametazimeRf ≈ 0.0-0.1: Radiochemical Impurities | researchgate.netsnmjournals.org |

Table 4: List of Compounds

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | Exametazime (B24654), HMPAO, d,l-Hexamethylpropyleneamine oxime |

| Technetium-99m Exametazime | ⁹⁹ᵐTc-exametazime, ⁹⁹ᵐTc-HMPAO |

| Hexane | - |

| Ethanol | - |

| n-Butylamine | - |

| Diethyl ether | - |

| Acetonitrile | - |

| Methoxyamine | - |

| Pentafluorobenzylhydroxyl amine | PFBHA |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA |

| Butan-2-one | Methyl ethyl ketone (MEK) |

| Sodium Chloride | - |

| Ethyl Acetate | - |

Theoretical and Computational Studies on Hexametazine

Quantum Chemical Computational Methods

Quantum chemical methods are foundational tools for understanding molecular behavior by solving the Schrödinger equation. researchgate.net These methods can elucidate electronic structures, energies, and other critical properties of chemical systems. nih.govresearchgate.net

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems like atoms and molecules. researchgate.netmdpi.com It uses the electron density, a function of only three spatial variables, to determine the properties of a system, offering a balance between accuracy and computational cost compared to wavefunction-based methods. researchgate.net Functionals like ωB97XD are noted for their effectiveness in describing non-covalent interactions. nih.gov DFT is often employed for geometry optimization and the calculation of various molecular properties. faccts.denih.gov However, standard DFT methods can perform poorly for weak intermolecular interactions unless dispersion corrections are included. faccts.de

Ab initio methods, meaning "from first principles," solve the Schrödinger equation without using empirical parameters, relying only on fundamental physical constants. frontiersin.org The Hartree-Fock (HF) method is a central ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. patsnap.com It provides a foundational understanding of molecular orbital theory but neglects electron correlation, which can limit its accuracy for certain properties. patsnap.comeurjchem.com Post-Hartree-Fock methods have been developed to improve upon HF by including electron correlation. eurjchem.com

Density Functional Theory (DFT) Calculations

Molecular Geometry Optimization and Conformer Analysis

Molecular geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy. stackexchange.com This is achieved by calculating the forces on the atoms and iteratively adjusting their positions to minimize the total energy of the system. faccts.decomputabio.com The process typically starts with an initial guess of the geometry and uses algorithms like the quasi-Newton method to find the minimum on the potential energy surface. faccts.denih.gov For flexible molecules, conformational analysis is performed to identify different stable conformers and their relative energies. mdpi.com

Prediction and Analysis of Spectroscopic Properties (e.g., IR, NMR)

Computational methods can predict various spectroscopic properties. Infrared (IR) spectra can be simulated by calculating the vibrational frequencies of a molecule at its optimized geometry. joaquinbarroso.com Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. schrodinger.com These predictions are valuable for structure elucidation and assigning experimental spectra. computabio.comschrodinger.com Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis) and optimizing excited-state geometries. joaquinbarroso.comstackexchange.com

Electronic Structure Analysis and Bonding Characterization

Electronic structure analysis provides insight into how electrons are distributed within a molecule and how they participate in chemical bonds. mdpi.comaps.org This involves examining molecular orbitals, electron density, and the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The energy and distribution of these frontier orbitals are key to understanding a molecule's reactivity. nih.gov

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the structure and function of molecular complexes, including those in biological systems. frontiersin.orgresearchgate.netnih.gov Computational tools like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and the Non-Covalent Interaction (NCI) index are used to visualize and quantify these weak interactions. researchgate.netnih.gov While the study of non-covalent interactions in Hexametazine complexes, particularly with Technetium, would be critical to understanding its function, specific computational analyses on this topic are not found in the reviewed literature.

Hexametazine in Chemical Research Applications

Hexametazine as a Precursor in Organic Synthesis

Hexamethylenetetramine (HMTA) is a valuable and multifaceted precursor in organic synthesis. wikipedia.org Its utility stems from its ability to act as a source of various carbon-nitrogen fragments, or as a source of formaldehyde (B43269) and ammonia, depending on the reaction conditions. researchgate.net In acidic media, the adamantane-like structure of HMTA can be cleaved, leading to fragmentation products that can engage in synthetically useful reactions. researchgate.net This reactivity allows HMTA to be employed for introducing functional groups into molecules or for constructing alicyclic and heterocyclic structures. researchgate.netmdpi.com

The role of HMTA as a precursor is well-documented in several classic organic reactions that are still widely used for the synthesis of important chemical entities like aldehydes and primary amines. wikipedia.org Its reaction with alkyl halides produces quaternary salts, which are key intermediates. researchgate.net

Key synthetic applications of HMTA include:

The Duff Reaction: This reaction facilitates the formylation of activated aromatic compounds, particularly phenols, to produce o-hydroxy aromatic aldehydes. uni.edumdma.ch The reaction is typically carried out by heating the phenol (B47542) with HMTA in the presence of an agent like glyceroboric acid or, in a modified version, trifluoroacetic acid, which allows for the formylation of a wider range of aromatic compounds with high para-selectivity. uni.edu

The Sommelet Reaction: This process converts benzyl (B1604629) halides into the corresponding aldehydes. atamanchemicals.comwikipedia.org The reaction involves the formation of a quaternary ammonium (B1175870) salt from the benzyl halide and HMTA. Subsequent hydrolysis of this salt, often in the presence of water or acid, yields the desired aldehyde. mdma.ch

The Delépine Reaction: This method provides a pathway for the synthesis of primary amines from alkyl or benzyl halides. atamanchemicals.comwikipedia.org The first step is the formation of a hexaminium salt by reacting the halide with HMTA. thermofisher.in This salt is then hydrolyzed under acidic conditions to yield the primary amine, along with formaldehyde and ammonia. thermofisher.in

Table 1: Key Organic Synthesis Reactions Utilizing Hexamethylenetetramine (HMTA)

| Reaction Name | Substrate | Reagent(s) | Product | Description |

| Duff Reaction | Phenols, activated arenes | HMTA, glyceroboric acid or trifluoroacetic acid | Aromatic aldehydes | Formylation of aromatic rings. uni.edu |

| Sommelet Reaction | Benzyl halides | HMTA, followed by hydrolysis | Benzaldehydes | Conversion of benzyl halides to aldehydes. atamanchemicals.commdma.ch |

| Delépine Reaction | Alkyl halides | HMTA, followed by acid hydrolysis | Primary amines | Synthesis of primary amines from alkyl halides. atamanchemicals.comthermofisher.in |

This compound and Analogues as Chemical Probes

The unique structural and electronic properties of HMTA and its derivatives make them useful as chemical probes for investigating fundamental chemical phenomena, such as molecular interactions and reactivity.

Hexamethylenetetramine is an effective ligand for studying metal-ligand interactions. at.ua Although it possesses four nitrogen atoms, each with a lone pair of electrons, steric constraints mean it typically functions as a monodentate or a bidentate bridging ligand, connecting two metal centers. at.ua The formation of coordination compounds between HMTA and various metal salts has been extensively studied to understand the nature of the coordinate bond. at.uaresearchgate.net

By analyzing the resulting crystal structures and spectroscopic properties of these complexes, researchers can probe:

Coordination Geometry: The way HMTA binds to a metal ion reveals preferences for coordination numbers and geometries.

Bonding Strength: The stability and vibrational frequencies of the complexes offer insights into the strength of the metal-nitrogen bond.

Role of Counter-ions: Studies have shown that the structure of the final complex and the coordination mode of HMTA can be influenced by the counter-ion present in the metal salt. researchgate.net

These studies are crucial for the rational design of new coordination polymers and metal-organic frameworks (MOFs) with specific properties. rsc.org

Table 2: Examples of Hexamethylenetetramine-Metal Complexes

| Metal Ion | Counter-ion | Complex Formula Example | Coordination Mode of HMTA |

| Cobalt(II) | Sulfate | Co(HMTA)(H₂O)₈SO₄ | Monodentate |

| Cobalt(II) | Nitrate | Co(HMTA)₂(H₂O)₁₀(NO₃)₂ | Monodentate |

| Nickel(II) | Fluoroborate | Ni(HMTA)₂(H₂O)₅(BF₄)₂ | Monodentate |

| Silver(I) | Nitrate | Ag(HMTA)NO₃ | Bridging Bidentate |

(Data sourced from references at.uaresearchgate.netrsc.org)

The reactivity of HMTA itself serves as a model for understanding ligand behavior. The molecule's high symmetry is lost upon protonation of one nitrogen atom, which triggers a variety of acid-catalyzed fragmentation processes. researchgate.net Studying these decomposition pathways provides insight into the factors that control ligand stability and reactivity in different chemical environments.

Furthermore, the development of HMTA-based ionic liquids has opened new avenues for probing its reactivity. mdpi.com The quaternization of HMTA in the Delépine reaction is a prime example of its nucleophilic character. mdpi.com By systematically changing the alkylating agent and reaction conditions, researchers can map out the steric and electronic factors that govern the reactivity and selectivity of this cage-like amine ligand. This knowledge is transferable to the design of other nitrogen-containing ligands and catalysts.

Probing Metal-Ligand Interactions

Advanced Materials Science Applications (Non-Prohibited)

Beyond its role in synthesis, HMTA is a building block in materials science, for example, as a hardening component for phenolic resins and in the synthesis of certain nanostructures. atamanchemicals.comresearchgate.net

Solvent extraction is a critical technology for the separation and purification of metals, including the challenging separation of rare earth elements (REEs), which have very similar chemical properties. thundersaidenergy.com Hexamethylenetetramine has been investigated as a reagent in this field. It can be used to precipitate and separate certain metals from aqueous solutions containing mixtures of metal ions.

Specifically, HMTA has been successfully used in the separation of thorium from rare earths. nih.gov In this process, HMTA acts as a precipitating agent for thorium hydroxide. The method is noted for its efficiency, achieving excellent separations when cerium is kept in its trivalent state. nih.gov The underlying chemistry involves the hydrolysis of HMTA in solution to generate ammonia, which raises the pH in a controlled manner, leading to the selective precipitation of thorium. This application demonstrates the potential of HMTA in hydrometallurgical processes for the purification of valuable elements. nih.govgoogle.com

Future Directions in Hexametazine Chemical Research

Exploration of Novel Hexametazine Synthetic Routes

The conventional synthesis of this compound (d,l-HMPAO) is often characterized by low chemical yields and time-consuming purification procedures to separate the desired d,l-diastereomer from the inactive meso-form. viamedica.pl Research is actively exploring more efficient and reliable synthetic pathways.

Further research aims to develop even more streamlined processes. A patented method suggests an improved process that is simple, environmentally friendly, and cost-effective by optimizing reaction conditions and minimizing the number of recrystallization steps. researchgate.net The use of alternative, less hazardous solvents to replace carcinogenic ones like benzene (B151609), which was used in earlier syntheses, is a critical aspect of modern synthetic exploration. researchgate.net

Table 1: Comparison of this compound Synthetic Routes

| Method | Key Steps | Reported Yield | Purity | Noteworthy Aspects |

|---|---|---|---|---|

| Conventional Method | Condensation, reduction, multiple recrystallizations. | Low (e.g., ~1.2%) nih.gov | Contains meso-isomer impurities (3-5%). nih.gov | Time-consuming, low efficiency. nih.gov |

| Improved Tartrate Salt Method | Condensation, reduction, separation via tartrate salt crystallization. | ~18-20% nih.govnih.gov | >99% (meso-free). nih.govnih.gov | Faster, higher yield and purity. nih.govsnmjournals.org |

Development of Advanced this compound Analogues for Specific Chemical Functions

The development of this compound analogues is driven by the need for radiopharmaceuticals with enhanced properties, such as improved in vivo stability, better target-to-non-target ratios, and novel diagnostic capabilities. Research in this area often focuses on modifying the diamine dioxime backbone of the this compound ligand.

One approach involves creating derivatives of the closely related propyleneamine oxime (PnAO) ligands. By adding methyl groups to the PnAO backbone, researchers developed this compound (HMPAO), which, despite its lower in vitro stability compared to the meso-form, exhibited the high brain retention necessary for effective SPECT imaging. unm.edu This demonstrates that subtle structural modifications can significantly impact the biological behavior of the resulting technetium complex. mdpi.com

Another strategy is the synthesis of entirely new diamine dioxime ligands. For instance, a novel cyclohexane (B81311) dioxime derivative has been synthesized and shown to form a stable complex with Tc-99m. researchgate.net Biodistribution studies of this new complex revealed high uptake in tumor cells, suggesting its potential as a tumor imaging agent, a function distinct from hexametazime's primary applications. researchgate.net Similarly, a furanone derivative of the diiminedioxime ligand system has been prepared. The introduction of a cyclic ether moiety is anticipated to improve the clearance of its copper-64 (64Cu) complex from the blood and liver, addressing a common challenge in radiopharmaceutical design. nih.gov

These examples highlight a trend towards rational design of analogues where specific structural features are introduced to modulate the physicochemical and biological properties of the resulting metal complex for a designated chemical or medical purpose.

Integration of Machine Learning and AI in Hexametazime Ligand Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of new radiopharmaceuticals, including novel this compound analogues. nih.gov These computational tools can accelerate the discovery process, reduce costs, and improve the success rate of translating new compounds from the lab to clinical use. mdpi.com

General applications of AI in drug discovery that are relevant to this compound research include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI and ML algorithms can build sophisticated QSAR models that predict the biological activity and properties of new ligands based on their chemical structure. nih.gov This can be used to screen virtual libraries of potential this compound analogues for promising candidates before undertaking their actual synthesis.

De Novo Ligand Design: Generative AI models can "learn" the principles of chemical bonding and molecular structure to propose entirely novel ligands with desired properties, such as high affinity for technetium and favorable pharmacokinetics. nih.govresearchgate.net

Pharmacokinetic (ADMET) Prediction: AI models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new compounds. nih.gov This is crucial for designing radiopharmaceuticals that reach their target in the body with minimal off-target accumulation or toxicity.

While specific studies applying AI directly to this compound design are not yet widely published, the methodologies are well-established for other radiopharmaceuticals. For example, ML models have been used to integrate SPECT/CT imaging data with radiomics to improve tumor characterization, and computational docking studies have been employed to ensure that attaching a chelator like this compound to a molecule does not compromise its binding affinity to its biological target. nih.govnih.gov The future will likely see these "in silico" methods applied to design the next generation of technetium chelators based on the this compound scaffold. mdpi.com

Deeper Theoretical Understanding of this compound Coordination Dynamics

A fundamental understanding of the coordination chemistry between this compound and technetium is crucial for designing improved radiopharmaceuticals. The stability and structure of the [99mTc]Tc-exametazime complex directly influence its in vivo behavior, including its ability to cross the blood-brain barrier and its retention in target tissues.

The [99mTc]Tc-HMPAO complex is a neutral, lipophilic Tc(V) oxocomplex. eanm.org Upon coordination with the technetium-oxo core ([Tc=O]3+), the two amine nitrogens and one of the oxime nitrogens of the this compound ligand lose their protons. unm.edu This charge neutralization is key to the complex's lipophilicity. However, this primary complex is inherently unstable and converts over time to a secondary, more hydrophilic complex that cannot cross the blood-brain barrier. snmjournals.orgunm.edu

Computational methods are being employed to gain a deeper insight into these dynamics.

Kinetic Modeling: A four-compartment model has been used to describe the kinetic behavior of [99mTc]Tc-HMPAO in the human brain using dynamic SPECT data. This model helps to quantify key parameters like the rate of transport from blood to brain (K1), back-diffusion (K2), and the rate of conversion to the hydrophilic form within the brain (K3), providing a quantitative understanding of its coordination dynamics in vivo. nih.gov

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations are powerful tools for predicting the structural and electronic properties of metal complexes. Such studies can elucidate the precise bond lengths, angles, and charge distributions within the [99mTc]Tc-exametazime complex. While a specific DFT study on the Tc-exametazime complex was mentioned in the literature, detailed findings are emerging. pcbiochemres.com Similar computational studies on related Re(V) and Tc(V) dioxime complexes are providing valuable insights into the factors governing their stability and reactivity. researchgate.net

Molecular Docking: Computational docking studies have been used to investigate the interaction of various technetium complexes, including [99mTc]Tc-exametazime, with proteins like human serum albumin (HSA). These studies help predict how the radiopharmaceutical will behave in the bloodstream and interact with biological macromolecules. researchgate.net

Future research will likely involve more sophisticated molecular dynamics simulations to model the complex's behavior in biological environments over time, providing a more complete picture of its coordination dynamics and instability pathways.

This compound in Sustainable Chemistry Methodologies

The principles of green and sustainable chemistry are increasingly influencing the synthesis and lifecycle of chemical compounds, including radiopharmaceuticals. The focus is on minimizing environmental impact by using renewable resources, reducing waste, and designing safer chemicals.

For this compound, sustainable chemistry can be applied in several areas:

Greener Synthetic Routes: As mentioned in section 7.1, developing synthetic methods that use less hazardous solvents (e.g., replacing benzene with ethanol) and reduce the number of energy-intensive purification steps is a key goal. researchgate.net The broader field of Schiff base synthesis, to which the formation of a this compound precursor belongs, is actively exploring green approaches like using water as a solvent or employing ultrasound and microwave irradiation to accelerate reactions and improve efficiency. eurekaselect.comicm.edu.pl

Biodegradable Chelating Agents: There is a growing demand for effective chelating agents that are also biodegradable, reducing their persistence in the environment. While this compound itself is a small molecule used in minute quantities, the broader trend involves designing chelators based on natural products or structures that are readily broken down by microorganisms. dovepress.com For example, citric acid-based dendrimers are being explored as biocompatible and biodegradable carriers for Tc-99m, eliminating the need for traditional, potentially persistent chelators. dovepress.comnih.gov

Atom Economy and Waste Reduction: Future synthetic designs for this compound and its analogues will likely be evaluated using green chemistry metrics, such as atom economy and E-factor (environmental factor), to quantify their sustainability. The goal is to design syntheses where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. eanm.org

While the direct application of this compound in catalysis or as a "green chemical" itself is not its primary function, ensuring its production and use align with sustainable principles is a critical future direction for its chemical research.

Table 2: Compound Names Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | Exametazime (B24654), d,l-HMPAO, Hexamethylpropylene amine oxime |

| Technetium-99m | Tc-99m |

| [99mTc]Tc-exametazime | Tc-99m HMPAO, Ceretec |

| 2,2-dimethyl-1,3-propanediamine (B1293695) | - |

| 2,3-butanedione (B143835) monoxime | - |

| Sodium borohydride (B1222165) | - |

| Propyleneamine oxime | PnAO |

| Furanone | - |

| Cyclohexane dioxime | - |

| Benzene | - |

| Ethanol (B145695) | - |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Hexametazine with high purity, and how can experimental protocols be optimized to minimize side products?

- Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to favor the formation of this compound over by-products. Use spectroscopic techniques (e.g., -NMR, -NMR, and FT-IR) to monitor reaction progress and purity . Characterize intermediates and final products using mass spectrometry and elemental analysis, adhering to IUPAC guidelines for compound validation . Report metrics such as yield, purity, and retention time, ensuring alignment with journal requirements for reproducibility .

Q. How should researchers design experiments to evaluate this compound’s stability under varying environmental conditions (e.g., pH, temperature)?

- Methodological Answer : Conduct accelerated stability studies by exposing this compound to controlled stress conditions (e.g., 40°C/75% RH for thermal stability, or buffer solutions across pH 1–12). Quantify degradation products using HPLC-UV or LC-MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Ensure statistical rigor by reporting mean degradation rates with standard deviations and justifying significant figures based on instrument precision .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on this compound’s biological activity (e.g., conflicting IC values)?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables affecting outcomes (e.g., cell line variability, assay protocols, or solvent systems). Replicate experiments under standardized conditions, including positive/negative controls and blinded data analysis to reduce bias . Use statistical tools (e.g., ANOVA or Bayesian inference) to assess significance thresholds and validate reproducibility . Publish detailed methods and raw data in supplementary materials to facilitate cross-study comparisons .

Q. What mixed-methods approaches are suitable for investigating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine quantitative dose-response assays (e.g., measuring EC in vitro) with qualitative techniques like molecular dynamics simulations or cryo-EM to visualize interactions with target proteins . Formulate research questions such as:

- Quantitative: “How does this compound concentration correlate with inhibition of Enzyme X in human hepatocytes?”

- Qualitative: “What structural features of this compound enable selective binding to Enzyme X?”

Validate findings through triangulation, ensuring alignment between computational predictions and experimental data .

Q. How can researchers integrate computational modeling (e.g., QSAR) with experimental data to predict this compound’s pharmacokinetic properties?

- Methodological Answer : Develop QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity. Train models on existing pharmacokinetic datasets and validate against in vitro permeability (Caco-2 assays) and in vivo bioavailability studies. Address overfitting by applying cross-validation and reporting confidence intervals . Publish model parameters and validation protocols in supplementary materials .

Methodological Guidelines

- Data Reporting : Adhere to the metric system and justify numerical precision (e.g., IC = 12.3 ± 0.5 µM, not 12.34 µM) .

- Statistical Significance : Avoid the term “significant” without specifying p-values or confidence intervals .

- Reproducibility : Include step-by-step synthesis protocols, instrumentation details, and raw spectral data in supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.